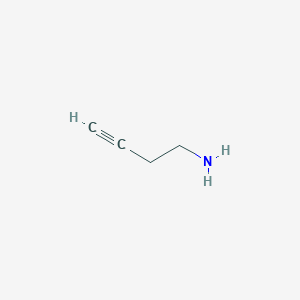

But-3-yn-1-amine

Vue d'ensemble

Description

But-3-yn-1-amine, also known as 1-amino-3-butyne, is an organic compound with the molecular formula C4H7N. It is a colorless liquid that may acquire a yellow tint upon exposure to air. This compound is characterized by its fishy, ammonia-like odor, which is typical of amines . This compound is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, combining an alkyne and an amine group.

Applications De Recherche Scientifique

But-3-yn-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of bioactive molecules and complex organic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

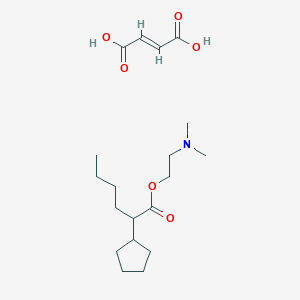

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including monoamine oxidase inhibitors used in the treatment of Parkinson’s disease.

Mécanisme D'action

Target of Action

But-3-yn-1-amine is a bifunctional linker . It can interact with various targets depending on the specific context of its use.

Mode of Action

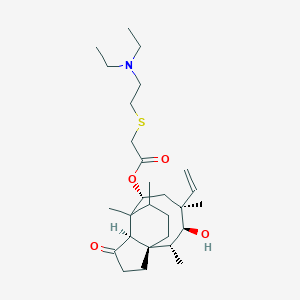

This compound can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative . It can also act as a reagent to synthesize dialkynylamides from diacids . The compound’s interaction with its targets and the resulting changes are highly dependent on the specific biochemical context.

Biochemical Pathways

It is known to be involved in the post-polymerization modification of poly (2-alkyl/aryl-2-oxazoline)s (paox) polymer by amidation of its methyl ester side chains . It can also bind with resin as well as nanocrystalline cellulose to facilitate the terminal alkyne group for further functionalizations .

Result of Action

Its use as a bifunctional linker suggests that it may facilitate the formation of complex molecular structures .

Action Environment

It is known that the compound should be stored under inert gas and in a cool, dry place to avoid moisture .

Analyse Biochimique

Biochemical Properties

But-3-yn-1-amine plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure propargylic amines. It interacts with various enzymes, such as amine transaminases, which facilitate the conversion of racemic alcohols into enantiomerically enriched propargylic amines . These interactions are crucial for the production of optically pure compounds used in pharmaceuticals and agrochemicals.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular function.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a substrate for amine transaminases, leading to the production of enantiomerically pure propargylic amines . Additionally, it can inhibit or activate enzymes such as monoamine oxidases, resulting in changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as amine transaminases and monoamine oxidases These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its activity and function. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. The localization of this compound within the cell is a key aspect of its biochemical analysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: But-3-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of methanesulphonic acid but-3-ynyl ester with an aqueous solution of ammonia. The ester is diluted in ethanol, and the mixture is heated at 50°C for three hours. After cooling to room temperature, the mixture is treated with di-tert-butyl dicarbonate (Boc2O) dissolved in acetonitrile and stirred for 72 hours.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propargyl alcohol followed by amination. This process ensures high yields and purity, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: But-3-yn-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated amines.

Substitution: Produces substituted amines and other derivatives.

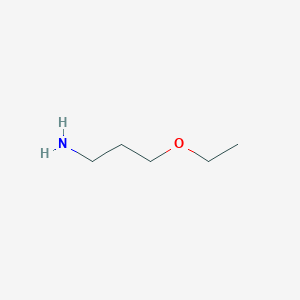

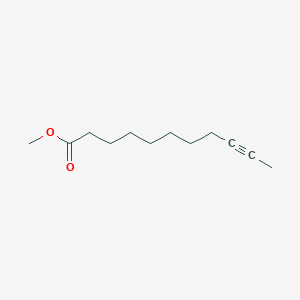

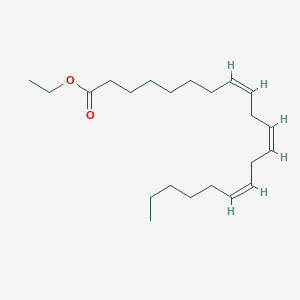

Comparaison Avec Des Composés Similaires

3-Buten-1-amine: Similar structure but with a double bond instead of a triple bond.

Hex-3-yn-1-amine: Longer carbon chain with similar functional groups.

Propargylamine: A simpler structure with a shorter carbon chain.

Uniqueness: But-3-yn-1-amine is unique due to its combination of an alkyne and an amine group, providing a versatile platform for various chemical transformations. Its bifunctional nature allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications .

Propriétés

IUPAC Name |

but-3-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBPYGDBXQXSCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903782 | |

| Record name | NoName_4529 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-63-4 | |

| Record name | but-3-yn-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is but-3-yn-1-amine utilized in the synthesis of heterocyclic compounds?

A1: this compound serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it undergoes rhodium(III)-catalyzed annulation reactions with internal alkynes, leading to the formation of spiro[indene-1,2'-pyrrolidine]s [] and benzo[g]indoles [] through a cascade of C-H functionalization, cyclodimerization, and nucleophilic cyclization steps. These reactions highlight the potential of this compound in rapidly assembling complex molecular architectures with high atom economy and step efficiency.

Q2: Can you elaborate on the role of this compound derivatives in targeting Cystathionine-γ-lyase (CSE)?

A2: Cystathionine-γ-lyase (CSE) is a key enzyme involved in the production of hydrogen sulfide (H2S), a gaseous signaling molecule with significant roles in various physiological processes []. Research has identified this compound derivatives, specifically 1-(1H-Tetrazol-5-yl)this compound, as potential CSE inhibitors []. While the exact mechanism of action remains to be fully elucidated, these inhibitors are believed to interfere with CSE's catalytic activity, thereby modulating H2S levels. This targeted inhibition of CSE presents potential therapeutic avenues for diseases where H2S modulation is beneficial.

Q3: How does the structure of this compound contribute to its reactivity in rhodium-catalyzed reactions?

A3: The presence of both a terminal alkyne and a primary amine in this compound imparts unique reactivity. The alkyne moiety readily undergoes activation by rhodium catalysts, enabling C-H functionalization and subsequent annulation reactions [, ]. Simultaneously, the amine group can participate in nucleophilic cyclization steps, ultimately leading to the formation of diverse heterocyclic systems.

Q4: Beyond its use in synthesizing complex molecules, are there other applications of this compound?

A4: Interestingly, this compound hydrochloride (BAH) has been employed in the development of high-efficiency perovskite solar cells []. Reacting BAH with formamidinium iodide (FAI) directly within the perovskite precursor solution yields an additive that modulates perovskite crystallization, leading to improved film quality, reduced defects, and enhanced device performance []. This highlights the versatility of this compound and its potential beyond traditional organic synthesis applications.

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives, particularly concerning their biological activity?

A5: While detailed SAR studies are limited in the provided research, the synthesis and characterization of 1-(1H-Tetrazol-5-yl)this compound as a CSE inhibitor [] suggest that incorporating specific functional groups onto the this compound scaffold can impart desired biological activity. Further investigations exploring modifications to the alkyne, amine, or the linking groups are needed to establish comprehensive SAR profiles and optimize these compounds for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)